IDX184

Beschreibung

Eigenschaften

IUPAC Name |

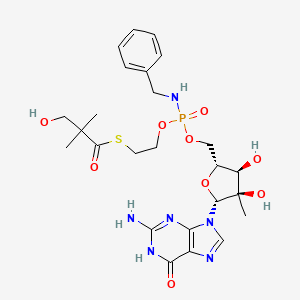

S-[2-[[(2R,3R,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxy-4-methyloxolan-2-yl]methoxy-(benzylamino)phosphoryl]oxyethyl] 3-hydroxy-2,2-dimethylpropanethioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H35N6O9PS/c1-24(2,13-32)22(35)42-10-9-38-41(37,28-11-15-7-5-4-6-8-15)39-12-16-18(33)25(3,36)21(40-16)31-14-27-17-19(31)29-23(26)30-20(17)34/h4-8,14,16,18,21,32-33,36H,9-13H2,1-3H3,(H,28,37)(H3,26,29,30,34)/t16-,18-,21-,25-,41?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGHMGRXAHIXTBM-TWFJNEQDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(NCC4=CC=CC=C4)OCCSC(=O)C(C)(C)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1([C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(NCC4=CC=CC=C4)OCCSC(=O)C(C)(C)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H35N6O9PS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901028050 |

Source

|

| Record name | IDX-184 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901028050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

626.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1036915-08-8 |

Source

|

| Record name | 2′-C-Methylguanosine 5′-[2-[(3-hydroxy-2,2-dimethyl-1-oxopropyl)thio]ethyl N-(phenylmethyl)phosphoramidate] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1036915-08-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | IDX-184 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1036915088 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | IDX-184 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901028050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IDX-184 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4W44B4S9OC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide: The Core Mechanism of Action of IDX184

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

IDX184 was a clinical-stage, liver-targeted nucleotide prodrug developed for the treatment of hepatitis C virus (HCV) infection. Its mechanism of action centers on the potent and specific inhibition of the HCV NS5B RNA-dependent RNA polymerase, an enzyme essential for viral replication. As a prodrug of 2'-methylguanosine (2'-MeG), this compound was designed to efficiently deliver the active nucleoside monophosphate to hepatocytes, the primary site of HCV replication. This targeted delivery strategy aimed to maximize intracellular concentrations of the active triphosphate form, thereby enhancing antiviral efficacy while minimizing systemic exposure and potential off-target toxicities. Although its clinical development was discontinued, the pharmacological profile of this compound provides valuable insights into the development of liver-targeted antiviral therapies.

Introduction to this compound

This compound is a phosphoramidate (B1195095) prodrug of 2'-C-methylguanosine-5'-monophosphate.[1] The rationale behind its design was to overcome the often-inefficient initial phosphorylation step that can limit the intracellular activation of nucleoside analogue inhibitors.[2] By delivering the monophosphorylated nucleoside, this compound bypasses this rate-limiting step, leading to higher intracellular concentrations of the active triphosphate metabolite, 2'-methylguanosine-5'-triphosphate (2'-MeG-TP).[2][3]

Core Mechanism of Action: Inhibition of HCV NS5B Polymerase

The antiviral activity of this compound is mediated by its active metabolite, 2'-MeG-TP, which acts as a competitive inhibitor of the HCV NS5B RNA-dependent RNA polymerase.[2][4] This viral enzyme is responsible for synthesizing the new HCV RNA genome. 2'-MeG-TP mimics the natural substrate, guanosine (B1672433) triphosphate (GTP), and is incorporated into the nascent viral RNA strand.[5] Following incorporation, the 2'-methyl group on the ribose sugar sterically hinders the formation of the subsequent phosphodiester bond, leading to premature chain termination and the cessation of viral RNA synthesis.[5]

Signaling Pathway of this compound Activation and Action

The following diagram illustrates the metabolic activation of this compound and its subsequent inhibition of the HCV NS5B polymerase.

Quantitative Data

The following tables summarize the available quantitative data for this compound and its metabolites, including in vitro potency and clinical pharmacokinetic parameters.

Table 1: In Vitro Activity of this compound Active Metabolite

| Compound | Target | Assay | Value (µM) |

| 2'-MeG-TP | HCV NS5B Polymerase (Genotype 1b) | Enzyme Inhibition (IC50) | 7 - 13[6] |

Note: Specific EC50 values for this compound in HCV replicon assays were not publicly available in the searched literature, although it has been described as a potent inhibitor.[2][3]

Table 2: Pharmacokinetic Parameters of this compound and 2'-MeG in Healthy Subjects (Single Oral Dose)

| Dose (mg) | Analyte | Cmax (ng/mL) | Tmax (h) | AUC0-∞ (ng·h/mL) | t1/2 (h) |

| 5 | This compound | 1.1 | 0.5 | 1.2 | ~1 |

| 2'-MeG | 1.7 | 4.0 | 17.3 | 5.4 | |

| 10 | This compound | 1.6 | 0.8 | 2.5 | ~1 |

| 2'-MeG | 3.3 | 4.0 | 44.2 | 12.2 | |

| 25 | This compound | 4.0 | 1.0 | 6.7 | ~1 |

| 2'-MeG | 8.3 | 4.0 | 122 | 18.0 | |

| 50 | This compound | 6.4 | 1.0 | 11.2 | ~1 |

| 2'-MeG | 14.6 | 4.0 | 255 | 28.5 | |

| 75 | This compound | 10.3 | 1.0 | 16.5 | ~1 |

| 2'-MeG | 16.3 | 4.0 | 312 | 42.5 | |

| 100 | This compound | 17.0 | 1.0 | 22.7 | ~1 |

| 2'-MeG | 18.6 | 4.0 | 334 | 33.3 | |

| Data adapted from a Phase 1 clinical trial in healthy subjects.[2] |

Table 3: Antiviral Activity of this compound in HCV-Infected Patients (3-Day Monotherapy)

| Dose (mg) | Mean Change in HCV RNA (log10 IU/mL) |

| 25 | -0.5 |

| 50 | -0.7 |

| 75 | -0.6 |

| 100 | -0.7 |

| Data from a proof-of-concept study in treatment-naïve patients with genotype 1 chronic HCV infection.[1] |

Experimental Protocols

HCV NS5B Polymerase Inhibition Assay

This biochemical assay is designed to measure the direct inhibitory effect of the active triphosphate metabolite (2'-MeG-TP) on the enzymatic activity of purified HCV NS5B polymerase.

Objective: To determine the 50% inhibitory concentration (IC50) of 2'-MeG-TP against HCV NS5B polymerase.

Materials:

-

Purified, recombinant HCV NS5B polymerase (e.g., from genotype 1b).

-

RNA template/primer, such as poly(A)/oligo(U).

-

A mixture of ribonucleoside triphosphates (ATP, CTP, UTP, GTP).

-

Radioactively or fluorescently labeled UTP (e.g., [α-33P]UTP).

-

2'-MeG-TP (test inhibitor).

-

Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl2, 1 mM DTT).

-

Scintillation proximity assay (SPA) beads or filter plates for detection.

Methodology:

-

Reaction Setup: In a microplate, combine the assay buffer, RNA template/primer, and varying concentrations of 2'-MeG-TP.

-

Enzyme Addition: Add the purified NS5B polymerase to each well to initiate pre-incubation with the inhibitor.

-

Reaction Initiation: Start the polymerization reaction by adding the NTP mixture containing the labeled UTP.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Reaction Termination: Stop the reaction by adding a solution containing EDTA.

-

Detection: Quantify the incorporation of the labeled UTP into the newly synthesized RNA using an appropriate method (e.g., scintillation counting for SPA beads or phosphorimaging for filter plates).

-

Data Analysis: Calculate the percentage of inhibition for each concentration of 2'-MeG-TP relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.

HCV Replicon Assay

This cell-based assay measures the antiviral activity of a compound within a cellular context, accounting for cell permeability, metabolic activation, and potential cytotoxicity.

Objective: To determine the 50% effective concentration (EC50) of this compound in inhibiting HCV RNA replication.

Materials:

-

Huh-7 human hepatoma cells stably harboring an HCV subgenomic replicon (e.g., genotype 1b) that expresses a reporter gene (e.g., luciferase).

-

Cell culture medium (e.g., DMEM with 10% FBS and G418 for selection).

-

This compound (test compound).

-

Luciferase assay reagent.

-

Cell viability assay reagent (e.g., MTT or CellTiter-Glo).

Methodology:

-

Cell Seeding: Plate the HCV replicon-containing Huh-7 cells in 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound and add them to the cells. Include appropriate controls (vehicle control, positive control inhibitor).

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C.

-

Luciferase Assay: Lyse the cells and measure the luciferase activity, which is proportional to the level of HCV RNA replication.

-

Cytotoxicity Assay: In a parallel plate, measure cell viability to assess the cytotoxicity of this compound.

-

Data Analysis: Normalize the luciferase signal to the vehicle control. Determine the EC50 value by plotting the percentage of replication inhibition against the drug concentration. The 50% cytotoxic concentration (CC50) is also determined from the cell viability data.

Clinical Development and Status

This compound underwent Phase I and Phase II clinical trials. A proof-of-concept study (NCT00807001) demonstrated its antiviral activity in HCV-infected patients.[1] However, in 2012, the U.S. Food and Drug Administration (FDA) placed a partial clinical hold on the development of this compound due to safety concerns related to a different nucleotide polymerase inhibitor that showed cardiotoxicity. While no cardiotoxic effects were observed with this compound itself, its clinical development was ultimately discontinued.

Conclusion

This compound exemplifies a rational drug design approach for targeting viral polymerases with nucleotide analogues. Its liver-targeting prodrug strategy was effective in delivering the active moiety to the site of HCV replication, leading to potent antiviral activity in preclinical models and in human clinical trials. The detailed understanding of its mechanism of action, from metabolic activation to the molecular inhibition of the NS5B polymerase, provides a valuable framework for the ongoing development of novel, targeted antiviral therapies. The challenges encountered during its clinical development also underscore the importance of thorough safety and toxicology assessments for this class of compounds.

References

- 1. Short-term monotherapy with this compound, a liver-targeted nucleotide polymerase inhibitor, in patients with chronic hepatitis C virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Safety and Pharmacokinetics of this compound, a Liver-Targeted Nucleotide Polymerase Inhibitor of Hepatitis C Virus, in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Short-Term Monotherapy with this compound, a Liver-Targeted Nucleotide Polymerase Inhibitor, in Patients with Chronic Hepatitis C Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of Activation of β-d-2′-Deoxy-2′-Fluoro-2′-C-Methylcytidine and Inhibition of Hepatitis C Virus NS5B RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Structure of Hepatitis C Virus Polymerase in Complex with Primer-Template RNA - PMC [pmc.ncbi.nlm.nih.gov]

IDX184: A Liver-Targeted Nucleotide Prodrug for Hepatitis C

An In-depth Technical Guide for Researchers and Drug Development Professionals

Cambridge, MA - IDX184, a novel, liver-targeted nucleotide prodrug of 2'-methyl guanosine (B1672433), was a promising candidate in the landscape of direct-acting antivirals for the treatment of Hepatitis C virus (HCV) infection. Developed by Idenix Pharmaceuticals, this compound was designed to selectively deliver its active metabolite to the liver, the primary site of HCV replication, thereby maximizing efficacy while potentially minimizing systemic side effects. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical and clinical data, and the experimental methodologies employed in its evaluation.

Core Concepts: Liver Targeting and Prodrug Strategy

This compound is a phosphoramidate (B1195095) prodrug of 2'-methylguanosine-5'-monophosphate (2'-MeG-MP).[1] This design aimed to overcome the limitations of early nucleoside analogs, which exhibited wide systemic exposure and inefficient phosphorylation to the active triphosphate form in the liver.[2] The liver-targeting technology of this compound facilitates the delivery of the nucleoside monophosphate directly to hepatocytes.[3] Once inside the liver cells, this compound is metabolized to 2'-MeG-MP, which is then efficiently converted by cellular kinases to the active antiviral agent, 2'-methylguanosine-5'-triphosphate (2'-MeG-TP).[1][2] This active triphosphate acts as a potent inhibitor of the HCV NS5B RNA-dependent RNA polymerase, a critical enzyme for viral replication.[2][3]

Preclinical Evaluation: Potent Antiviral Activity

This compound demonstrated significant antiviral activity in preclinical studies. In the HCV replicon assay system, a standard in vitro model for assessing HCV replication, this compound was found to be approximately 10-fold more potent than its parent nucleoside, 2'-methylguanosine (2'-MeG). In vivo studies in rats and monkeys showed that orally administered this compound was predominantly extracted by the liver (approximately 95%), resulting in low plasma levels of the parent drug and its nucleoside metabolite, 2'-MeG.[2]

In a notable preclinical study involving HCV-infected chimpanzees, once-daily oral administration of 10 mg/kg of this compound for four days resulted in a mean viral load reduction of 2.3 log10.

Table 1: Preclinical Antiviral Activity of this compound

| Experimental System | Parameter | Result | Reference |

| HCV Replicon Assay | Potency vs. 2'-MeG | ~10-fold more potent | |

| HCV-infected Chimpanzees | Viral Load Reduction | 2.3 log10 (at 10 mg/kg for 4 days) |

Clinical Development: Pharmacokinetics and Efficacy

This compound progressed through early-phase clinical trials, providing valuable data on its safety, tolerability, and pharmacokinetics in humans.

Pharmacokinetics in Healthy Volunteers

A single ascending dose study was conducted in healthy subjects with doses ranging from 5 mg to 100 mg. Following oral administration, this compound was rapidly absorbed and cleared from plasma, with a mean half-life of approximately 1 hour.[2] The appearance of the nucleoside metabolite, 2'-MeG, was gradual.[2] Consistent with the liver-targeting design, plasma exposures of both this compound and 2'-MeG were low and dose-related.[2]

Table 2: Pharmacokinetic Parameters of this compound and 2'-MeG in Healthy Subjects (Single Ascending Doses)

| Dose | Analyte | Cmax (ng/mL) | AUC (ng·h/mL) | t1/2 (h) |

| 5 mg | This compound | 1.1 | 1.2 | ~1 |

| 2'-MeG | 1.7 | 17.3 | - | |

| 10 mg | This compound | - | - | ~1 |

| 2'-MeG | - | - | - | |

| 25 mg | This compound | - | - | ~1 |

| 2'-MeG | - | - | 18-43 | |

| 50 mg | This compound | - | - | ~1 |

| 2'-MeG | - | - | 18-43 | |

| 75 mg | This compound | - | - | ~1 |

| 2'-MeG | - | - | 18-43 | |

| 100 mg | This compound | 17 | 22.7 | ~1 |

| 2'-MeG | 19 | 334 | 18-43 |

Data extracted from a single ascending dose study.[2]

Antiviral Activity in HCV-Infected Patients

This compound was evaluated in treatment-naïve patients with genotype 1 chronic HCV infection. In a 3-day monotherapy study, once-daily doses of 25, 50, 75, and 100 mg of this compound resulted in mean changes from baseline in HCV RNA levels of -0.5, -0.7, -0.6, and -0.7 log10 IU/mL, respectively.[4]

Interim data from a Phase IIb clinical trial combining this compound with pegylated interferon and ribavirin (B1680618) showed promising results. In a cohort of 31 patients, 100% of patients in the 100 mg arm (4/4) and 80% of patients in the 50 mg arm (4/5) who achieved an extended rapid virologic response went on to achieve a sustained virologic response four weeks after completing treatment (SVR4).[3]

Table 3: Clinical Efficacy of this compound in HCV-Infected Patients

| Trial Phase | Treatment Regimen | Duration | Patient Population | Key Finding | Reference |

| Monotherapy | This compound (25-100 mg QD) | 3 days | Genotype 1, treatment-naïve | Mean HCV RNA reduction of up to -0.7 log10 IU/mL | [4] |

| Phase IIb (interim) | This compound (50 or 100 mg QD) + PegIFN/RBV | 12 weeks + 12 weeks PegIFN/RBV | Genotype 1, treatment-naïve | SVR4 of 100% (100 mg) and 80% (50 mg) in eRVR patients | [3] |

Mechanism of Action: Inhibition of HCV NS5B Polymerase

The active form of this compound, 2'-MeG-TP, acts as a chain-terminating nucleoside analog inhibitor of the HCV NS5B polymerase. By mimicking the natural guanosine triphosphate substrate, 2'-MeG-TP is incorporated into the growing viral RNA strand. However, the 2'-methyl group on the ribose sugar sterically hinders the formation of the next phosphodiester bond, thereby terminating the elongation of the RNA chain and halting viral replication.

Experimental Protocols

Detailed experimental protocols for the studies cited are not publicly available. However, this section provides a generalized overview of the standard methodologies used for the types of experiments conducted during the development of this compound.

HCV Replicon Assay (Generalized Protocol)

The antiviral activity of this compound was likely assessed using an HCV subgenomic replicon system. This in vitro model utilizes human hepatoma cells (e.g., Huh-7) that harbor a self-replicating HCV RNA molecule (replicon).

-

Cell Culture: Huh-7 cells containing the HCV replicon are cultured in appropriate media.

-

Compound Treatment: The cells are treated with various concentrations of the test compound (this compound) and control compounds.

-

Incubation: The treated cells are incubated for a defined period (e.g., 48-72 hours) to allow for HCV replication and the antiviral effect to occur.

-

Quantification of HCV RNA: Total cellular RNA is extracted, and the level of HCV replicon RNA is quantified using a sensitive method such as quantitative real-time reverse transcription PCR (qRT-PCR).

-

Data Analysis: The concentration of the compound that inhibits HCV RNA replication by 50% (EC50) is calculated. Cell viability assays are also performed to determine the 50% cytotoxic concentration (CC50) and calculate the selectivity index (CC50/EC50).

Cytochrome P450 Inhibition Assay (Generalized Protocol)

To assess the potential for drug-drug interactions, the inhibitory effect of this compound on major cytochrome P450 (CYP) isozymes would have been evaluated.

-

Incubation System: Human liver microsomes or recombinant human CYP enzymes are used as the enzyme source.

-

Substrate and Inhibitor: A specific probe substrate for each CYP isozyme is incubated with the enzyme source in the presence and absence of various concentrations of the test compound (this compound).

-

Reaction: The enzymatic reaction is initiated by the addition of a cofactor (e.g., NADPH) and incubated at 37°C for a specific time.

-

Metabolite Quantification: The reaction is stopped, and the formation of the specific metabolite of the probe substrate is quantified using a sensitive analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: The concentration of the test compound that inhibits the enzyme activity by 50% (IC50) is determined.

Visualizations

Signaling Pathway: Metabolic Activation of this compound

Caption: Metabolic activation pathway of the this compound prodrug in the liver.

Experimental Workflow: HCV Replicon Assay

Caption: A generalized workflow for an HCV replicon assay.

Logical Relationship: Mechanism of Action of 2'-MeG-TP

Caption: Inhibition of HCV RNA replication by 2'-MeG-TP.

Clinical Hold and Discontinuation

Despite the promising early results, the clinical development of this compound was impacted by safety concerns. In August 2012, the U.S. Food and Drug Administration (FDA) placed a partial clinical hold on the this compound program.[3] This decision was prompted by a serious cardiac-related adverse event observed with a different nucleotide polymerase inhibitor being developed by a competitor.[3] Although no similar cardiotoxicity had been observed with this compound, the FDA requested further review of its safety data.[3] Subsequently, the development of this compound was discontinued.

Conclusion

This compound represented a significant effort in the development of liver-targeted therapies for HCV. Its prodrug design, aimed at maximizing hepatic concentrations of the active metabolite while minimizing systemic exposure, demonstrated potent antiviral activity in both preclinical and early clinical settings. The data gathered from the this compound program provided valuable insights into the potential of liver-targeted nucleoside inhibitors for the treatment of viral hepatitis. While its development was ultimately halted, the scientific principles and clinical findings associated with this compound have contributed to the broader understanding of antiviral drug development.

References

- 1. Safety and Pharmacokinetics of this compound, a Liver-Targeted Nucleotide Polymerase Inhibitor of Hepatitis C Virus, in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Short-term monotherapy with this compound, a liver-targeted nucleotide polymerase inhibitor, in patients with chronic hepatitis C virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Idenix Pharmaceuticals Reports Positive Results With this compound From Interim Analysis of Phase IIa Hepatitis C Study [prnewswire.com]

- 4. fiercebiotech.com [fiercebiotech.com]

An In-depth Technical Guide to IDX184: A Nucleotide Prodrug Inhibitor of HCV NS5B Polymerase

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hepatitis C Virus (HCV) infection remains a significant global health issue. The viral RNA-dependent RNA polymerase, Nonstructural Protein 5B (NS5B), is a cornerstone of the HCV replication machinery and a prime target for direct-acting antiviral (DAA) agents. IDX184 emerged as a promising, liver-targeted nucleotide prodrug of 2'-C-methylguanosine (2'-MeG) designed for potent, pan-genotypic inhibition of the NS5B polymerase. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, preclinical and clinical data, associated experimental protocols, and its development history. Despite demonstrating potent antiviral activity and a favorable early safety profile, the clinical development of this compound was ultimately halted due to a class-wide safety concern, a narrative that underscores the rigorous challenges of antiviral drug development.

Introduction to this compound and its Target: HCV NS5B Polymerase

The HCV NS5B protein is an RNA-dependent RNA polymerase (RdRp) that is essential for the replication of the viral genome.[1][2] Unlike mammalian cells, which lack an equivalent enzyme, NS5B is an ideal and highly specific target for antiviral therapy.[3] NS5B inhibitors are broadly classified into two categories: nucleoside/nucleotide inhibitors (NIs) and non-nucleoside inhibitors (NNIs). NIs, like this compound, mimic natural substrates and, upon incorporation into the growing viral RNA chain by the NS5B polymerase, act as chain terminators.[4][5]

This compound is a novel, liver-targeted phosphoramidate (B1195095) prodrug of 2'-methyl guanosine (B1672433) monophosphate.[6][7] This "prodrug" strategy was designed to efficiently deliver the nucleoside monophosphate to the liver, the primary site of HCV replication.[8] This approach aims to maximize the concentration of the active triphosphate form in hepatocytes, thereby enhancing efficacy while minimizing systemic exposure and potential side effects.[8][9]

Mechanism of Action: From Prodrug to Polymerase Inhibition

The mechanism of action of this compound involves intracellular activation to its triphosphate form, which then directly inhibits the NS5B polymerase.

-

Hepatic Uptake and Activation: As a liver-targeted prodrug, this compound is designed for high first-pass hepatic extraction.[9] Within the hepatocyte, it undergoes metabolic conversion to release 2'-methylguanosine monophosphate (2'-MeG-MP).[9]

-

Bypassing the Rate-Limiting Step: This direct delivery of the monophosphate form bypasses the initial, and often rate-limiting, phosphorylation step required by parent nucleoside analogues.

-

Conversion to Active Triphosphate: Cellular kinases subsequently phosphorylate 2'-MeG-MP to its active 5'-triphosphate form, 2'-MeG-TP.[9] In vitro studies demonstrated that this process is highly efficient, with this compound generating approximately 100-fold higher levels of 2'-MeG-TP in primary human hepatocytes compared to administration of the parent nucleoside 2'-MeG.[9]

-

NS5B Inhibition and Chain Termination: 2'-MeG-TP acts as a competitive inhibitor of the natural nucleotide substrates for the NS5B polymerase. Upon incorporation into the nascent viral RNA strand, it serves as a non-obligate chain terminator. The presence of the 2'-methyl group creates a steric clash that prevents the formation of the subsequent phosphodiester bond, thus halting viral RNA elongation.[5]

The HCV Replication Cycle

Understanding the HCV life cycle is critical to contextualizing the action of NS5B inhibitors. The process begins with the virus binding to host cell receptors, followed by endocytosis.[10][11] The viral RNA is then released into the cytoplasm, where it is translated into a single large polyprotein.[12] This polyprotein is cleaved by both viral (NS2, NS3/4A) and host proteases into structural and nonstructural (NS) proteins.[11][12] The NS proteins, including the NS5B polymerase, assemble into a replication complex on intracellular membranes, forming a "membranous web" where RNA replication occurs.[13] NS5B synthesizes a negative-strand RNA intermediate, which then serves as a template to produce new positive-strand viral genomes.[12] These new genomes can be used for further translation, replication, or be packaged into new virions that are released from the cell.[11]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical evaluations of this compound.

Table 1: In Vitro Antiviral Activity & Potency

| Parameter | Description | Result | Reference |

|---|---|---|---|

| Replicon Potency | HCV replicon assay | This compound was ~10-fold more potent than the parent nucleoside 2'-MeG. | [9] |

| Active Metabolite | Intracellular triphosphate formation | This compound produced ~100-fold higher levels of active 2'-MeG-TP in primary human hepatocytes compared to 2'-MeG. | [9] |

| Resistance Barrier | In vitro studies | Demonstrated a high barrier to resistance. |[14] |

Table 2: Clinical Efficacy - Viral Load Reduction in Genotype 1 Patients

| Study Phase | Dose & Duration | Combination | Mean HCV RNA Reduction (log₁₀ IU/mL) | Reference |

|---|---|---|---|---|

| Proof-of-Concept | 25 mg QD x 3 days | Monotherapy | -0.5 ± 0.6 | [15][16] |

| Proof-of-Concept | 50 mg QD x 3 days | Monotherapy | -0.7 ± 0.2 | [15][16] |

| Proof-of-Concept | 75 mg QD x 3 days | Monotherapy | -0.6 ± 0.3 | [15][16] |

| Proof-of-Concept | 100 mg QD x 3 days | Monotherapy | -0.7 ± 0.5 | [15][16] |

| Phase IIa | 50 mg QD x 14 days | + PegIFN/RBV | -2.7 ± 1.3 | [6] |

| Phase IIa | 50 mg BID x 14 days | + PegIFN/RBV | -4.0 ± 1.7 | [6] |

| Phase IIa | 100 mg QD x 14 days | + PegIFN/RBV | -4.2 ± 1.9 |[6] |

Table 3: Pharmacokinetics of this compound and Metabolite 2'-MeG in Healthy Subjects (Single Doses)

| Parameter | Dose Range (5-100 mg) | This compound | 2'-MeG (Metabolite) | Reference |

|---|---|---|---|---|

| Cₘₐₓ (ng/mL) | Mean Range | 1.1 - 17.3 | 1.7 - 19 | [9] |

| AUC₀₋∞ (ng·h/mL) | Mean Range | 1.2 - 22.7 | 17.3 - 334 | [9] |

| t₁/₂ (hours) | Mean | ~1 | 18 - 43 (at doses ≥25 mg) | [9] |

| Urinary Excretion | Mean Cumulative % of Dose | ~0.2% | 12 - 20% |[9] |

Table 4: Clinical Safety and Tolerability

| Finding | Description | Reference |

|---|---|---|

| Common Adverse Events | Most common AEs were mild to moderate: dizziness, headache, fatigue, diarrhea. | [6][9][15] |

| Safety Profile | Incidence of AEs and lab abnormalities was low and similar to placebo or PegIFN/RBV alone. | [9][15] |

| Serious Adverse Events | No serious adverse events (SAEs) or dose-limiting toxicities were observed in this compound-specific studies. | [9][15] |

| Clinical Hold | A partial clinical hold was placed by the FDA as a precaution due to a serious cardiac-related AE in a competitor's nucleotide polymerase inhibitor program. No evidence of cardiotoxicity was seen with this compound itself. |[8][14] |

Detailed Experimental Protocols

Reproducibility in drug evaluation is paramount. The following sections detail generalized protocols for the key assays used to characterize NS5B inhibitors like this compound.

HCV NS5B RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay

This biochemical assay directly quantifies a compound's ability to inhibit the enzymatic activity of purified NS5B polymerase.

-

Objective: To determine the 50% inhibitory concentration (IC₅₀) of the test compound's active form (e.g., 2'-MeG-TP) against HCV NS5B.

-

Materials:

-

Purified, recombinant HCV NS5B protein (e.g., from genotype 1b).[17]

-

RNA template/primer (e.g., heteropolymeric RNA).[3]

-

Ribonucleoside triphosphates (rNTPs), including a labeled rNTP (e.g., [α-³³P]GTP or a fluorescently labeled UTP) for detection.[3][17]

-

Test compound (triphosphate form of the nucleoside inhibitor).

-

Assay buffer (e.g., Tris-HCl, MgCl₂, KCl, DTT).[3]

-

Detection system (e.g., Scintillation proximity assay (SPA) beads or filter-based capture).[17]

-

-

Methodology:

-

The NS5B enzyme is pre-incubated with serially diluted concentrations of the test compound in assay buffer in a multi-well plate.

-

The polymerization reaction is initiated by the addition of the RNA template/primer and the rNTP mix.

-

The reaction proceeds at a controlled temperature (e.g., 30°C) for a defined period.

-

The reaction is terminated (e.g., by adding EDTA).

-

The amount of incorporated labeled rNTP into the newly synthesized RNA strand is quantified. For SPA, this involves capturing the RNA product on beads that emit light when in proximity to the radiolabel.

-

The IC₅₀ value, the concentration of inhibitor that reduces enzyme activity by 50% compared to a no-inhibitor control, is calculated from the dose-response curve.

-

HCV Replicon Assay

This cell-based assay measures a compound's ability to inhibit HCV RNA replication within a human hepatoma cell line.

-

Objective: To determine the 50% effective concentration (EC₅₀) of the test compound (prodrug form, e.g., this compound) in a cellular context.

-

Materials:

-

Human hepatoma cell line (e.g., Huh-7) stably expressing an HCV subgenomic replicon.[17] These replicons are self-replicating viral RNAs that often contain a reporter gene, such as firefly luciferase, for simplified quantification.

-

Cell culture medium and supplements.

-

Test compound (this compound).

-

Luciferase assay reagent or reagents for quantitative reverse transcription PCR (qRT-PCR).[17]

-

-

Methodology:

-

HCV replicon-harboring cells are seeded into multi-well plates and allowed to adhere.

-

Cells are then treated with a serial dilution of the test compound.

-

Plates are incubated for a period that allows for multiple rounds of replication (typically 48-72 hours).[17]

-

The level of HCV RNA replication is assessed. If using a luciferase reporter, cells are lysed and the luciferase substrate is added. The resulting luminescence, which is proportional to replicon RNA levels, is measured on a luminometer.

-

The EC₅₀ value is calculated as the compound concentration that causes a 50% reduction in reporter signal (or RNA levels by qRT-PCR) compared to untreated control cells.

-

Cytotoxicity Assay

This assay is run in parallel with the replicon assay to ensure that the observed antiviral activity is not due to toxicity to the host cells.

-

Objective: To determine the 50% cytotoxic concentration (CC₅₀) of the test compound.

-

Materials:

-

The same host cell line used in the replicon assay (e.g., Huh-7).

-

Test compound (this compound).

-

Reagent for measuring cell viability (e.g., MTT, MTS, or a reagent measuring ATP content like CellTiter-Glo®).

-

-

Methodology:

-

Cells are seeded and treated with a serial dilution of the test compound, mirroring the replicon assay setup.

-

Following an identical incubation period (e.g., 72 hours), cell viability is measured.

-

For an MTT assay, the MTT reagent is added and incubated. Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product.[17]

-

The formazan is solubilized, and the absorbance is read on a spectrophotometer.

-

The CC₅₀ value is calculated as the compound concentration that causes a 50% reduction in cell viability compared to untreated controls.

-

The Selectivity Index (SI) is then calculated as CC₅₀ / EC₅₀ . A high SI value is desirable, indicating that the compound is much more potent against the virus than it is toxic to the host cell.

-

Resistance Profile

A high barrier to resistance is a critical attribute for an effective antiviral. Nucleoside inhibitors targeting the highly conserved active site of the NS5B polymerase generally have a higher genetic barrier to resistance than non-nucleoside inhibitors that bind to more variable allosteric sites.

-

In Vitro: this compound was characterized as having a high barrier to resistance in preclinical studies.[14]

-

Clinical: In a 3-day monotherapy proof-of-concept study in HCV-infected patients, sequence analysis of the NS5B coding region was performed. No resistance mutations associated with this compound treatment were detected at the end of treatment or during the follow-up period.[15][16]

Conclusion and Development Perspective

This compound represented a thoughtfully designed therapeutic candidate, leveraging a liver-targeted prodrug approach to optimize the delivery and activation of a potent 2'-C-methylguanosine nucleotide inhibitor against the HCV NS5B polymerase. Early clinical data were promising, demonstrating significant, dose-dependent antiviral activity in genotype 1 HCV-infected patients with a favorable safety and tolerability profile.[6][15] The compound showed pan-genotypic potential and a high barrier to resistance, key features for a successful HCV therapeutic.

However, the development of this compound was halted in 2012 following a partial clinical hold instituted by the FDA.[8] This action was not prompted by safety signals from this compound trials but was a class-wide precaution after a serious cardiac adverse event occurred with a different company's nucleotide polymerase inhibitor.[8] This event highlights the inherent risks in drug development, where concerns about one compound can impact an entire class of molecules with similar mechanisms. While this compound itself did not proceed, the principles of its design—liver targeting and potent chain termination—have contributed to the broader knowledge base that led to the highly effective and curative DAA regimens available today.

References

- 1. NS5B - HCV Proteins - Hepatitis C Online [hepatitisc.uw.edu]

- 2. Halting HCV Replication with NS5A Inhibitors and NS5B Polymerase Inhibitors: Effective New Treatments of HCV Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural and Regulatory Elements of HCV NS5B Polymerase – β-Loop and C-Terminal Tail – Are Required for Activity of Allosteric Thumb Site II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NS5B inhibitor - Wikipedia [en.wikipedia.org]

- 5. Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase NS5B - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Idenix Pharmaceuticals Reports Positive Results With this compound From Interim Analysis of Phase IIa Hepatitis C Study [prnewswire.com]

- 7. Design, synthesis and antiviral evaluation of 2'-C-methyl branched guanosine pronucleotides: the discovery of this compound, a potent liver-targeted HCV polymerase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Nucleotide polymerase inhibitors for the treatment of hepatitis C virus: this compound clinical development Program - Xagena [xagena.it]

- 9. Safety and Pharmacokinetics of this compound, a Liver-Targeted Nucleotide Polymerase Inhibitor of Hepatitis C Virus, in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Hepatitis C virus - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. Idenix reports positive interim trial data for hepatitis C drug - Clinical Trials Arena [clinicaltrialsarena.com]

- 15. journals.asm.org [journals.asm.org]

- 16. Short-term monotherapy with this compound, a liver-targeted nucleotide polymerase inhibitor, in patients with chronic hepatitis C virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

IDX184: An In-Depth Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

IDX184 is a liver-targeted phosphoramidate (B1195095) prodrug of 2'-C-methylguanosine, developed as a potent inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp).[1] Although its clinical development for HCV was discontinued (B1498344) after Phase IIb trials, this compound continues to be a subject of research interest for its potential activity against other viral pathogens. This technical guide provides a comprehensive overview of the chemical structure, properties, and experimental protocols related to this compound.

Chemical Structure and Properties

This compound is systematically named S-[2-{[(2R,3R,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxy-4-methyloxolan-2-yl]methoxy-(benzylamino)phosphoryl}oxyethyl] 3-hydroxy-2,2-dimethylpropanethioate. Its chemical structure is presented below.

Table 1: Chemical Identifiers and Synonyms for this compound

| Identifier | Value |

| IUPAC Name | S-[2-{[(2R,3R,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxy-4-methyloxolan-2-yl]methoxy-(benzylamino)phosphoryl}oxyethyl] 3-hydroxy-2,2-dimethylpropanethioate |

| CAS Number | 1036915-08-8 |

| Synonyms | IDX-184, 2'-C-Methylguanosine phosphoramidate prodrug |

Table 2: Physicochemical and Pharmacokinetic Properties of this compound

| Property | Value | Source |

| Molecular Formula | C25H35N6O9PS | Wikipedia |

| Molar Mass | 626.62 g/mol | Wikipedia |

| LogP | -2.036 | [2] |

| Electron Affinity | -5.616 eV | [2] |

| Molar Refractivity | 97.136 cm³ | [2] |

| Solvent-Accessible Surface Area | 440.056 Ų | [2] |

| Plasma Half-life (t½) | ~1 hour | [1][3] |

| Mean Cmax (5-100 mg single dose) | 1.12 - 17.3 ng/mL | [3] |

| Mean AUC₀-∞ (5-100 mg single dose) | 1.19 - 22.7 ng·h/mL | [3] |

| Urinary Excretion (unchanged) | ~0.2% of administered dose | [1][3] |

| Active Metabolite | 2'-C-methylguanosine triphosphate (2'-MeG-TP) | [3][4] |

| Metabolite (2'-MeG) Half-life | 18 - 43 hours (for doses ≥ 25 mg) | [1][3] |

Mechanism of Action and Metabolism

This compound is a liver-targeted prodrug designed to efficiently deliver its active metabolite, 2'-C-methylguanosine monophosphate (2'-MeG-MP), to hepatocytes.[3][4] This targeting strategy bypasses the often rate-limiting initial phosphorylation step required by nucleoside analogs. Once inside the liver cells, this compound is metabolized to 2'-MeG-MP, which is then further phosphorylated by cellular kinases to the active triphosphate form, 2'-MeG-TP.[3] This active triphosphate acts as a competitive inhibitor of the HCV NS5B RNA-dependent RNA polymerase, leading to the termination of viral RNA synthesis.[1]

The metabolic activation of this compound is a critical step for its antiviral activity. The following diagram illustrates the proposed metabolic pathway.

Experimental Protocols

HCV NS5B Polymerase Inhibition Assay

This protocol describes a standard method for determining the in vitro inhibitory activity of compounds against HCV NS5B polymerase.

Materials:

-

Purified recombinant HCV NS5B protein

-

Poly(A) template and oligo(U) primer

-

[³H]-UTP (radiolabeled uridine (B1682114) triphosphate)

-

Unlabeled UTP, ATP, CTP, GTP

-

Reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT, 50 mM NaCl)

-

Test compound (this compound's active triphosphate form, 2'-MeG-TP)

-

Scintillation fluid and counter

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, poly(A) template, and oligo(U) primer.

-

Add varying concentrations of the test inhibitor (2'-MeG-TP) to the reaction mixture.

-

Initiate the reaction by adding the HCV NS5B enzyme and the nucleotide mix (containing [³H]-UTP and unlabeled nucleotides).

-

Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) for a specified time (e.g., 1-2 hours).

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

Precipitate the newly synthesized radiolabeled RNA onto a filter membrane.

-

Wash the filter to remove unincorporated [³H]-UTP.

-

Measure the radioactivity on the filter using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

In Vitro Metabolism Study Workflow

The following workflow outlines a general procedure to investigate the metabolism of a compound like this compound in vitro.

Objective: To identify the metabolic pathways and major metabolites of this compound.

Systems:

-

Human liver microsomes (for Phase I metabolism, e.g., CYP450-mediated)

-

Human hepatocytes (for both Phase I and Phase II metabolism)

-

Recombinant human CYP enzymes (to identify specific CYP isozymes involved)

Procedure:

-

Incubation: Incubate this compound at various concentrations with the selected in vitro system (microsomes, hepatocytes, or recombinant enzymes) in the presence of necessary cofactors (e.g., NADPH for CYP enzymes).

-

Time-course Sampling: Collect samples at different time points to monitor the disappearance of the parent compound and the formation of metabolites.

-

Sample Preparation: Quench the reaction (e.g., with acetonitrile) and process the samples (e.g., centrifugation, protein precipitation) to extract the analytes.

-

LC-MS/MS Analysis: Analyze the samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate and identify the parent drug and its metabolites based on their mass-to-charge ratio and fragmentation patterns.

-

Data Interpretation: Compare the metabolic profiles across different systems to elucidate the metabolic pathways. For example, metabolism in microsomes suggests CYP involvement, while the use of specific recombinant CYPs can pinpoint the responsible isozymes.

Potential Signaling Pathway Interactions

Direct studies on the specific signaling pathways modulated by this compound are limited. However, as a prodrug of a 2'-C-methylguanosine analog, its active metabolite may interact with pathways sensitive to guanosine (B1672433) levels. Guanosine has been shown to exert neuroprotective effects through the modulation of several signaling pathways, including the PI3K/Akt and MAPK/ERK pathways.[5][6] These pathways are crucial for cell survival and proliferation. The following diagram illustrates a potential, hypothetical interaction based on the known signaling of guanosine.

Conclusion

This compound represents a significant effort in the development of liver-targeted nucleotide prodrugs for the treatment of HCV. While its clinical journey for hepatitis C has concluded, the wealth of data generated on its chemical properties, pharmacokinetics, and mechanism of action provides a valuable resource for the scientific community. The experimental protocols and workflows detailed in this guide offer a practical framework for researchers investigating this compound and other similar compounds for potential therapeutic applications against a range of viral diseases. Further research into its metabolic fate and potential off-target effects on cellular signaling will continue to enhance our understanding of this class of antiviral agents.

References

- 1. Design, synthesis and antiviral evaluation of 2'-C-methyl branched guanosine pronucleotides: the discovery of this compound, a potent liver-targeted HCV polymerase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. IDX-184 is a superior HCV direct-acting antiviral drug: a QSAR study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Safety and Pharmacokinetics of this compound, a Liver-Targeted Nucleotide Polymerase Inhibitor of Hepatitis C Virus, in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lessons from the physiological role of guanosine in neurodegeneration and cancer: Toward a multimodal mechanism of action? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ricerca.unich.it [ricerca.unich.it]

The Discovery and Development of IDX184: A Liver-Targeted HCV Polymerase Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

IDX184 emerged as a promising liver-targeted nucleotide prodrug for the treatment of Hepatitis C Virus (HCV) infection. This document provides a comprehensive technical overview of the discovery, mechanism of action, preclinical evaluation, and clinical development of this compound. By employing a strategic prodrug approach, this compound was designed to efficiently deliver its active triphosphate form to the liver, the primary site of HCV replication, thereby maximizing antiviral efficacy while minimizing systemic exposure and potential side effects. This guide details the experimental methodologies, presents key quantitative data in structured tables, and illustrates the underlying biological pathways and developmental workflows through diagrams.

Introduction

Hepatitis C virus (HCV) infection is a major global health concern, leading to chronic liver disease, cirrhosis, and hepatocellular carcinoma. The HCV RNA-dependent RNA polymerase, NS5B, is a crucial enzyme for viral replication and a key target for direct-acting antiviral (DAA) agents. Nucleoside/nucleotide analogs are a class of NS5B inhibitors with a high barrier to resistance. However, early development of these analogs was often hampered by inefficient phosphorylation to the active triphosphate form and systemic side effects.

This compound was developed to overcome these limitations. It is a phosphoramidate (B1195095) prodrug of 2’-C-methylguanosine (2'-MeG), designed to be preferentially taken up and metabolized in the liver to its active triphosphate metabolite, 2'-MeG-TP.[1] This liver-targeting strategy aimed to increase the intracellular concentration of the active antiviral agent at the site of infection, leading to enhanced potency and an improved safety profile.

Discovery and Preclinical Development

The discovery of this compound stemmed from the evaluation of 2'-C-methyl branched guanosine (B1672433) pronucleotides as potential HCV polymerase inhibitors.[2] The rationale was that ribonucleoside analogs with a methyl group at the 2' position of the ribose are potent inhibitors of the HCV NS5B polymerase.[2]

In Vitro Antiviral Activity

The anti-HCV activity of this compound was primarily evaluated using cell-based HCV replicon assays. These systems allow for the study of HCV RNA replication in cultured human hepatoma cells (e.g., Huh-7).

-

Cell Line: Human hepatoma cell line Huh-7 and its derivatives, which are highly permissive for HCV replication.

-

Replicon Constructs: Subgenomic HCV replicons, typically derived from genotype 1b, containing the HCV non-structural proteins (NS3 to NS5B) necessary for RNA replication. These replicons often include a selectable marker, such as the neomycin phosphotransferase gene, and a reporter gene, like luciferase, for quantifying viral replication.

-

Methodology:

-

Huh-7 cells are electroporated with in vitro-transcribed HCV replicon RNA.

-

The cells are then treated with serial dilutions of the test compound (this compound).

-

After a defined incubation period (e.g., 72 hours), the level of HCV RNA replication is quantified. This can be done by measuring the activity of the reporter gene (e.g., luciferase assay) or by quantifying HCV RNA levels using real-time reverse transcription-polymerase chain reaction (RT-PCR).

-

The 50% effective concentration (EC50), the concentration of the compound that inhibits 50% of HCV replication, is then calculated.

-

In these replicon assays, this compound demonstrated potent inhibition of HCV replication.[1] Notably, the formation of the active triphosphate, 2'-MeG-TP, was found to be approximately 100-fold higher in primary human and animal hepatocytes exposed to this compound compared to those exposed to the parent nucleoside 2'-MeG.[1] This enhanced formation of the active metabolite correlated with increased anti-HCV activity, with this compound being about 10-fold more potent than 2'-MeG in inhibiting HCV replication in the replicon system.[1]

Preclinical Animal Studies

The efficacy and pharmacokinetics of this compound were evaluated in animal models, including rats, monkeys, and chimpanzees, the latter being the only recognized animal model for HCV infection.[1][3]

-

Animal Model: Chronically HCV genotype 1-infected chimpanzees.

-

Study Design: A proof-of-concept study to evaluate the antiviral activity of this compound.

-

Dosing Regimen: Once-daily oral administration of this compound. A study reported a dose of 10 mg/kg.[4]

-

Endpoints:

-

Primary: Change in serum HCV RNA levels from baseline. Viral load is typically quantified using a validated real-time RT-PCR assay.

-

Secondary: Safety and tolerability, assessed through clinical observations and monitoring of liver function tests (e.g., ALT, AST). Pharmacokinetic analysis of this compound and its metabolite 2'-MeG in plasma.

-

-

Methodology:

-

Chimpanzees with chronic HCV infection were administered this compound orally once daily for a specified duration (e.g., 4 days).[4]

-

Blood samples were collected at baseline and at various time points during and after treatment.

-

Serum HCV RNA levels were quantified to determine the change in viral load.

-

Plasma concentrations of this compound and 2'-MeG were measured to assess pharmacokinetics.

-

The animals were monitored for any adverse events.

-

In HCV-infected chimpanzees, once-daily oral administration of 10 mg/kg of this compound resulted in a mean viral load reduction of 2.3 log10 after four days of dosing.[4] In vivo studies in rats and monkeys demonstrated that orally administered this compound was largely extracted by the liver (approximately 95%), leading to low plasma levels of the nucleoside metabolite 2'-MeG.[3]

Mechanism of Action

This compound acts as a chain terminator of HCV RNA synthesis.

As depicted in the diagram above, orally administered this compound is absorbed and preferentially taken up by hepatocytes.[1] Within the liver cells, it undergoes metabolic conversion to 2'-methylguanosine monophosphate (2'-MeG-MP), bypassing the often rate-limiting initial phosphorylation step required by nucleoside analogs.[1] Cellular kinases then further phosphorylate 2'-MeG-MP to its active triphosphate form, 2'-MeG-TP.[1] 2'-MeG-TP acts as a competitive inhibitor of the HCV NS5B RNA-dependent RNA polymerase.[2] When incorporated into the nascent viral RNA chain, it leads to chain termination, thereby halting HCV replication.

Clinical Development

This compound progressed through Phase I and Phase II clinical trials to evaluate its safety, pharmacokinetics, and antiviral activity in humans.

Phase I Clinical Trial in Healthy Volunteers

A randomized, double-blind, placebo-controlled, single-ascending-dose study was conducted in healthy subjects to assess the safety, tolerability, and pharmacokinetics of this compound.[1]

-

Participants: Healthy adult male and female volunteers.

-

Study Design: Single-center, randomized, double-blind, placebo-controlled, single-dose escalation.

-

Dosing: Single oral doses of 5, 10, 25, 50, 75, and 100 mg of this compound or placebo.[1]

-

Primary Endpoints: Safety and tolerability, assessed by monitoring adverse events, clinical laboratory tests, vital signs, and electrocardiograms (ECGs).

-

Secondary Endpoint: Pharmacokinetics of this compound and its metabolite 2'-MeG in plasma and urine.

-

Methodology:

-

Cohorts of healthy subjects were administered single ascending oral doses of this compound or placebo.

-

Blood and urine samples were collected over a period of 120 hours post-dose.[1]

-

Plasma and urine concentrations of this compound and 2'-MeG were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Pharmacokinetic parameters such as Cmax (maximum concentration), AUC (area under the curve), and t1/2 (half-life) were calculated.

-

Safety and tolerability were monitored throughout the study.

-

Table 1: Summary of Mean Pharmacokinetic Parameters of this compound and 2'-MeG in Healthy Subjects (Single Ascending Doses)

| Dose (mg) | Analyte | Cmax (ng/mL) | AUC (ng·h/mL) | t1/2 (h) |

| 5 | This compound | 1.1 | 1.2 | ~1 |

| 2'-MeG | 1.7 | 17.3 | - | |

| 10 | This compound | 2.0 | 2.5 | ~1 |

| 2'-MeG | 3.1 | 38.9 | - | |

| 25 | This compound | 4.3 | 5.8 | ~1 |

| 2'-MeG | 5.9 | 94.1 | 18-43 | |

| 50 | This compound | 8.7 | 11.5 | ~1 |

| 2'-MeG | 10.2 | 189 | 18-43 | |

| 75 | This compound | 12.0 | 16.2 | ~1 |

| 2'-MeG | 13.5 | 254 | 18-43 | |

| 100 | This compound | 17.0 | 22.7 | ~1 |

| 2'-MeG | 19.0 | 334 | 18-43 | |

| Data adapted from a study in healthy subjects.[1] Cmax and AUC values are approximated from published data. t1/2 for 2'-MeG was reported for doses of 25 mg and above. |

The study found that this compound was safe and well-tolerated, with no serious adverse events or dose-limiting toxicities.[1] Plasma exposure to both this compound and 2'-MeG was low and dose-proportional, consistent with the liver-targeting design.[1]

Phase Ib/IIa Clinical Trials in HCV-Infected Patients

Following the favorable results in healthy volunteers, studies were initiated in treatment-naïve patients with chronic HCV genotype 1 infection.

A proof-of-concept study evaluated this compound as monotherapy for 3 days.[3]

-

Participants: Treatment-naïve patients with chronic HCV genotype 1 infection.

-

Study Design: Randomized, double-blind, placebo-controlled, ascending-dose.

-

Dosing: 25, 50, 75, and 100 mg of this compound or placebo once daily for 3 days.[3]

-

Primary Endpoint: Change in plasma HCV RNA levels from baseline to the end of treatment.

-

Secondary Endpoints: Safety, tolerability, and pharmacokinetics.

Table 2: Antiviral Activity of this compound Monotherapy for 3 Days in HCV-Infected Patients

| Dose (mg) | Mean Change in HCV RNA (log10 IU/mL) |

| 25 | -0.5 |

| 50 | -0.7 |

| 75 | -0.6 |

| 100 | -0.7 |

| Placebo | -0.05 |

| Data adapted from a 3-day monotherapy study.[5] |

This compound demonstrated significant antiviral activity with dose-related reductions in HCV RNA.[3] The drug was well-tolerated with no serious adverse events.[3]

Subsequent Phase IIa trials evaluated this compound in combination with the then-standard-of-care, pegylated interferon (Peg-IFN) and ribavirin (B1680618) (RBV).[6]

-

Participants: Treatment-naïve patients with chronic HCV genotype 1 infection.

-

Study Design: Randomized, double-blind, placebo-controlled, sequential dose-escalation.

-

Dosing: this compound (50 mg to 200 mg daily) or placebo in combination with Peg-IFN and ribavirin for 14 days.[6]

-

Primary Endpoints: Antiviral activity (change in HCV RNA), safety, and tolerability.

Table 3: Antiviral Activity of this compound in Combination with Peg-IFN/RBV for 14 Days

| Treatment Group | Mean Change in HCV RNA (log10 IU/mL) |

| Placebo + Peg-IFN/RBV | -1.2 |

| 50 mg this compound + Peg-IFN/RBV | -2.7 |

| 100 mg this compound + Peg-IFN/RBV | -4.2 |

| Data from a Phase IIa study.[7] |

The combination of this compound with Peg-IFN/RBV resulted in potent, dose-dependent antiviral activity and was generally well-tolerated.[7]

Phase IIb Clinical Trial and Discontinuation

A Phase IIb trial was initiated to further evaluate the efficacy and safety of this compound in combination with Peg-IFN and ribavirin.[8] However, in August 2012, the U.S. Food and Drug Administration (FDA) placed a partial clinical hold on the this compound program.[8] This decision was prompted by a serious cardiac-related adverse event observed with a competitor's nucleotide polymerase inhibitor, BMS-986094, which raised safety concerns for the entire class of 2'-methylguanosine nucleotide prodrugs.[9] Although no similar cardiac toxicity had been observed with this compound, the clinical hold remained in place, leading Idenix Pharmaceuticals to discontinue the development of this compound and another similar compound, IDX19368.[9]

Conclusion

This compound represented a well-designed, liver-targeted nucleotide prodrug that demonstrated potent anti-HCV activity in preclinical and early-phase clinical studies. Its development showcased a rational approach to drug design aimed at maximizing efficacy at the site of viral replication while minimizing systemic toxicity. The pharmacokinetic and antiviral data from clinical trials were promising. However, the development of this compound was ultimately halted due to a class-wide safety concern related to cardiotoxicity observed with a similar compound, highlighting the challenges and risks inherent in drug development, even for promising candidates. The story of this compound remains a valuable case study in the development of targeted antiviral therapies.

References

- 1. Activity of a Potent Hepatitis C Virus Polymerase Inhibitor in the Chimpanzee Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Safety and Pharmacokinetics of this compound, a Liver-Targeted Nucleotide Polymerase Inhibitor of Hepatitis C Virus, in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Short-Term Monotherapy with this compound, a Liver-Targeted Nucleotide Polymerase Inhibitor, in Patients with Chronic Hepatitis C Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Short-term monotherapy with this compound, a liver-targeted nucleotide polymerase inhibitor, in patients with chronic hepatitis C virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis and antiviral evaluation of 2'-C-methyl branched guanosine pronucleotides: the discovery of this compound, a potent liver-targeted HCV polymerase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Idenix Pharmaceuticals Reports Positive Results With this compound From Interim Analysis of Phase IIa Hepatitis C Study [prnewswire.com]

- 9. Characterization of Hepatitis C Virus Subgenomic Replicon Resistance to Cyclosporine In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Metabolic Activation Pathway of IDX184

For Researchers, Scientists, and Drug Development Professionals

Abstract

IDX184 is a liver-targeted phosphoramid-ate prodrug of 2'-C-methylguanosine (2'-MeG), a potent inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. Its design as a prodrug facilitates efficient delivery to hepatocytes and subsequent conversion to the pharmacologically active triphosphate form. This guide provides a comprehensive overview of the metabolic activation pathway of this compound, detailing the enzymatic steps, summarizing key quantitative data, outlining relevant experimental protocols, and visualizing the pathway and workflows.

Introduction

Hepatitis C is a liver disease caused by the hepatitis C virus (HCV), which can lead to chronic liver disease, cirrhosis, and hepatocellular carcinoma. Direct-acting antivirals (DAAs) have revolutionized HCV treatment. Nucleoside/nucleotide analogues are a critical class of DAAs that target the viral NS5B polymerase, a key enzyme in HCV replication. This compound was developed as a liver-targeted nucleotide prodrug to overcome the limitations of early nucleoside analogues, such as inefficient phosphorylation and systemic side effects. By delivering the monophosphate form of 2'-MeG directly to the liver, this compound bypasses the often rate-limiting initial phosphorylation step, leading to higher intracellular concentrations of the active triphosphate metabolite.[1][2]

The Metabolic Activation Pathway of this compound

The metabolic activation of this compound is a multi-step process that occurs predominantly within hepatocytes. It is designed to efficiently generate the active antiviral agent, 2'-C-methylguanosine triphosphate (2'-MeG-TP), at the site of HCV replication. The pathway can be broadly divided into two main stages:

-

Conversion of this compound to 2'-MeG Monophosphate (2'-MeG-MP): This initial stage involves the cleavage of the phosphoramidate (B1195095) prodrug moiety.

-

Phosphorylation of 2'-MeG-MP to 2'-MeG-TP: This stage involves the sequential phosphorylation of the monophosphate to the di- and finally the triphosphate form by host cellular kinases.

In vitro studies have shown that the metabolism of this compound to 2'-MeG-MP involves both cytochrome P450 (CYP450)-dependent and -independent pathways.[1] While the specific enzymes involved in this compound metabolism have not been fully elucidated in the available literature, a putative pathway can be constructed based on the metabolism of similar phosphoramidate prodrugs, such as those with a SATE (S-acyl-2-thioethyl) promoiety.

Putative Enzymatic Conversion of this compound to 2'-MeG-MP

The chemical structure of this compound is an O-[S-(hydroxyl)pivaloyl-2-thioethyl] N-benzylamine phosphoramidate diester derivative of 2'-C-methylguanosine. The cleavage of this complex moiety likely involves a sequence of enzymatic reactions:

-

Step 1: Ester Cleavage (CYP450-Independent Pathway): The pivaloyl ester is likely hydrolyzed by cellular esterases, such as carboxylesterases (CES), which are abundant in the liver. This would generate a thiol intermediate. For similar ProTide prodrugs, cathepsin A and CES1 have been implicated in this initial ester hydrolysis.

-

Step 2: Thiol Ester Cleavage and Cyclization: The resulting thiol may facilitate the cleavage of the thioethyl group, leading to a cyclization reaction.

-

Step 3: Phosphoramidate Bond Cleavage: The P-N bond of the phosphoramidate is then cleaved. This step is likely catalyzed by a phosphoramidase, such as a phosphodiesterase or a specific phosphoramidase. This cleavage releases the 2'-MeG-MP.

-

CYP450-Dependent Pathway: The role of CYP450 enzymes in the metabolism of this compound is less clear but may involve oxidation of the prodrug moiety, potentially creating a more labile intermediate that is more readily cleaved by other enzymes. The specific CYP450 isozymes involved have not been identified.

Phosphorylation of 2'-MeG-MP to 2'-MeG-TP

Once 2'-MeG-MP is formed, it enters the cellular nucleotide phosphorylation pathway. Host cell kinases, which are not specific to the drug but are part of the normal cellular machinery for nucleotide metabolism, carry out the subsequent phosphorylations:

-

Step 4: Monophosphate to Diphosphate (B83284): Guanylate kinase (GK) likely phosphorylates 2'-MeG-MP to 2'-C-methylguanosine diphosphate (2'-MeG-DP).

-

Step 5: Diphosphate to Triphosphate: Nucleoside diphosphate kinases (NDPKs) then catalyze the final phosphorylation step, converting 2'-MeG-DP to the active 2'-MeG-TP.

The resulting 2'-MeG-TP acts as a competitive inhibitor of the HCV NS5B polymerase, terminating the growing RNA chain and thus inhibiting viral replication.

Quantitative Data

The following tables summarize key quantitative data from preclinical and clinical studies of this compound.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Cell Line/Assay | Reference |

| EC50 | ~10-fold more potent than 2'-MeG | HCV Replicon Assay | [1] |

| 2'-MeG-TP Formation | ~100-fold higher than with 2'-MeG | Primary Human and Animal Hepatocytes | [1] |

Table 2: Pharmacokinetic Parameters of this compound and 2'-MeG in Healthy Subjects (Single Ascending Doses)

| Dose (mg) | Analyte | Cmax (ng/mL) | AUC0-last (ng·h/mL) | t1/2 (h) |

| 5 | This compound | 1.1 ± 0.4 | 1.2 ± 0.4 | 0.9 ± 0.3 |

| 2'-MeG | 1.7 ± 0.5 | 17.3 ± 5.0 | 12.3 ± 10.1 | |

| 10 | This compound | 1.6 ± 0.8 | 1.9 ± 0.8 | 1.0 ± 0.3 |

| 2'-MeG | 2.5 ± 0.6 | 32.1 ± 9.0 | 14.1 ± 10.2 | |

| 25 | This compound | 4.0 ± 1.6 | 5.0 ± 1.8 | 1.0 ± 0.2 |

| 2'-MeG | 4.8 ± 1.2 | 80.8 ± 21.0 | 18.4 ± 5.6 | |

| 50 | This compound | 6.8 ± 3.4 | 9.0 ± 4.5 | 1.0 ± 0.3 |

| 2'-MeG | 8.2 ± 2.0 | 150 ± 39.4 | 26.5 ± 11.0 | |

| 75 | This compound | 11.2 ± 5.1 | 15.0 ± 6.9 | 1.1 ± 0.3 |

| 2'-MeG | 13.0 ± 3.3 | 239 ± 66.2 | 29.5 ± 12.0 | |

| 100 | This compound | 17.0 ± 8.0 | 22.7 ± 10.7 | 1.1 ± 0.3 |

| 2'-MeG | 19.0 ± 4.8 | 334 ± 92.9 | 43.1 ± 22.3 |

Data are presented as mean ± standard deviation. Source: Adapted from a study in healthy subjects.[1]

Table 3: Antiviral Activity of this compound Monotherapy in HCV-Infected Patients (3 days of dosing)

| Dose (mg) | Mean Change in HCV RNA from Baseline (log10 IU/mL) |

| 25 | -0.5 |

| 50 | -0.7 |

| 75 | -0.6 |

| 100 | -0.7 |

Source: Adapted from a proof-of-concept study.[2]

Experimental Protocols

This section provides an overview of the methodologies for key experiments used to characterize the metabolic activation and antiviral activity of this compound.

In Vitro Antiviral Activity - HCV Replicon Assay

Objective: To determine the 50% effective concentration (EC50) of a compound required to inhibit HCV RNA replication.

Methodology:

-

Cell Culture: Human hepatoma cells (e.g., Huh-7) harboring a subgenomic HCV replicon are used. These replicons contain the HCV nonstructural proteins necessary for replication and often a reporter gene (e.g., luciferase) for quantification.

-

Compound Treatment: Cells are seeded in multi-well plates and treated with serial dilutions of the test compound (e.g., this compound) and a vehicle control.

-

Incubation: Plates are incubated for a defined period (e.g., 48-72 hours) to allow for HCV replication and the effect of the compound to manifest.

-

Quantification of Replication:

-

Luciferase Assay: If a luciferase reporter is used, cell lysates are prepared, and luciferase activity is measured using a luminometer. A decrease in luminescence indicates inhibition of replication.

-

RT-qPCR: Alternatively, total RNA is extracted from the cells, and HCV RNA levels are quantified by reverse transcription-quantitative polymerase chain reaction (RT-qPCR).

-

-

Data Analysis: The EC50 value is calculated by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

Quantification of Intracellular 2'-MeG-TP

Objective: To measure the concentration of the active triphosphate metabolite in cells.

Methodology:

-

Cell Culture and Treatment: Primary hepatocytes or hepatoma cell lines are incubated with the test compound (e.g., this compound) for various time points and at different concentrations.

-

Cell Lysis and Extraction: Cells are washed to remove extracellular compound and then lysed. Intracellular metabolites are extracted, often using a cold methanol-based solution, and proteins are precipitated.

-

Sample Preparation: The extracts are then processed to remove interfering cellular components. This may involve solid-phase extraction (SPE).

-

LC-MS/MS Analysis: The prepared samples are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Chromatography: An appropriate LC column (e.g., a C18 or anion-exchange column) is used to separate the triphosphate metabolite from other cellular nucleotides.

-

Mass Spectrometry: A triple quadrupole mass spectrometer is used for sensitive and specific detection and quantification of the target metabolite using multiple reaction monitoring (MRM).

-

-

Quantification: A standard curve is generated using a known concentration of the analytical standard (2'-MeG-TP) to quantify the metabolite in the cellular extracts. The results are typically normalized to the number of cells or total protein content.

Visualizations

Diagram 1: Putative Metabolic Activation Pathway of this compound

Caption: Putative metabolic activation pathway of this compound in hepatocytes.

Diagram 2: Experimental Workflow for HCV Replicon Assay

Caption: Workflow for determining the in vitro antiviral activity of this compound.

Diagram 3: Workflow for Intracellular 2'-MeG-TP Quantificationdot

References

- 1. Safety and Pharmacokinetics of this compound, a Liver-Targeted Nucleotide Polymerase Inhibitor of Hepatitis C Virus, in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Short-Term Monotherapy with this compound, a Liver-Targeted Nucleotide Polymerase Inhibitor, in Patients with Chronic Hepatitis C Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

Intracellular Phosphorylation of IDX184: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the intracellular phosphorylation of IDX184, a liver-targeted nucleotide prodrug developed as an inhibitor of the hepatitis C virus (HCV) polymerase. This compound was designed to efficiently deliver the active antiviral agent, 2'-methylguanosine triphosphate (2'-MeG-TP), to hepatocytes, the primary site of HCV replication. This document summarizes the metabolic pathway, presents key quantitative data, outlines relevant experimental protocols, and provides visual representations of the core concepts.

Introduction to this compound and its Mechanism of Action

This compound is a phosphoramidate (B1195095) prodrug of 2'-methylguanosine-5'-monophosphate (2'-MeG-MP).[1] Its design as a liver-targeted agent aims to maximize the concentration of the active metabolite in the liver while minimizing systemic exposure.[2][3] This approach is intended to enhance antiviral efficacy and reduce the potential for off-target side effects.[2] The core mechanism of action of this compound relies on the intracellular conversion to its active triphosphate form, 2'-MeG-TP, which then acts as a potent inhibitor of the HCV NS5B RNA-dependent RNA polymerase.[4]

The Intracellular Phosphorylation Pathway

The intracellular activation of this compound is a multi-step process that begins after the prodrug enters the hepatocytes.

-

Initial Metabolism to the Monophosphate: Once inside the liver cells, this compound undergoes metabolic conversion to 2'-MeG-MP.[3][4][5][6] This initial step is crucial as it bypasses the often rate-limiting first phosphorylation step that many nucleoside analogue drugs must undergo.[4] In vitro experiments have indicated that this conversion is predominantly a hepatic process and involves both cytochrome P450 (CYP)-dependent and -independent pathways.[4][5]

-

Sequential Phosphorylation by Cellular Kinases: Following the formation of 2'-MeG-MP, cellular kinases within the hepatocyte catalyze two subsequent phosphorylation events. The first of these converts 2'-MeG-MP to 2'-methylguanosine diphosphate (B83284) (2'-MeG-DP). The second phosphorylation step then converts 2'-MeG-DP to the pharmacologically active 2'-methylguanosine triphosphate (2'-MeG-TP).[4]

The diagram below illustrates this intracellular phosphorylation cascade.

Caption: Intracellular phosphorylation pathway of this compound in hepatocytes.

Quantitative Analysis of Phosphorylation Efficiency

A key advantage of the prodrug approach of this compound is the significantly enhanced formation of the active triphosphate metabolite compared to the administration of the parent nucleoside, 2'-methylguanosine (2'-MeG). While specific kinetic parameters such as Km and Vmax for the cellular kinases involved in the phosphorylation of 2'-MeG-MP and 2'-MeG-DP are not publicly available, in vitro studies have provided a critical quantitative comparison.

| Comparison | Fold Increase in 2'-MeG-TP Formation | Cell System |

| This compound vs. 2'-MeG | ~100-fold | Primary Human and Animal Hepatocytes |

| Data sourced from in vitro experiments.[4] |